molecular formula C21H28O3 B12434845 Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)-

Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)-

Cat. No.: B12434845
M. Wt: 328.4 g/mol
InChI Key: AXIMAQIOARWDAI-QBQAHSKESA-N
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Description

Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- is a steroid compound with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- involves several synthetic routes. One common method uses 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a raw material. This compound undergoes deprotection under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione, which is then rearranged under alkaline conditions to produce Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and refinement to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various steroid compounds.

    Biology: Studied for its role in biochemical pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its use in hormone replacement therapy and as an anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- involves its interaction with specific molecular targets and pathways. It acts on steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its binding to receptors, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- is unique due to its specific structure and the resulting biological activities. Its ability to interact with steroid receptors and modulate gene expression sets it apart from other similar compounds .

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(10R,13S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12?,15?,16?,17?,18?,20-,21+/m0/s1

InChI Key

AXIMAQIOARWDAI-QBQAHSKESA-N

Isomeric SMILES

CC(C1CCC2[C@@]1(C(=O)CC3C2C=CC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O

Origin of Product

United States

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